molecular formula C16H16O2 B1358981 2,4-Dimethyl-3'-methoxybenzophenone CAS No. 750633-70-6

2,4-Dimethyl-3'-methoxybenzophenone

Cat. No. B1358981
M. Wt: 240.3 g/mol
InChI Key: RXJYHQFNLSZLLU-UHFFFAOYSA-N
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Description

“2,4-Dimethyl-3’-methoxybenzophenone” is a chemical compound with the molecular formula C16H16O2 . It has a molecular weight of 240.3 . The compound is a light yellow oil .


Molecular Structure Analysis

The InChI code for “2,4-Dimethyl-3’-methoxybenzophenone” is 1S/C16H16O2/c1-11-7-8-15 (12 (2)9-11)16 (17)13-5-4-6-14 (10-13)18-3/h4-10H,1-3H3 . This indicates the presence of two methyl groups on the benzene ring and a methoxy group on the phenyl group .


Physical And Chemical Properties Analysis

“2,4-Dimethyl-3’-methoxybenzophenone” is a light yellow oil . It has a molecular weight of 240.3 . The InChI code for this compound is 1S/C16H16O2/c1-11-7-8-15 (12 (2)9-11)16 (17)13-5-4-6-14 (10-13)18-3/h4-10H,1-3H3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Processes : 2,4-Dimethyl-3'-methoxybenzophenone has been synthesized through various chemical reactions, involving precursors like 2,4-dihydroxybenzophenone and dimethyl sulfate. Different synthesis methods include catalysis by N-Octyldiethanolamine Borate and reactions in solvents like acetone, with variations in temperature and reaction times affecting yield and purity (Li Bin-dong, 2005); (Kong Xian-ming, 2006).

  • Stability in Chlorinated Water : Studies have explored the stability of various UV filters, including derivatives of 2,4-dimethyl-3'-methoxybenzophenone, in chlorinated water. The research indicated differing stability and the formation of halogenated by-products under specific conditions (N. Negreira et al., 2008).

  • Use in Advanced Material Synthesis : This compound has been involved in the creation of advanced materials like zinc phthalocyanine, which shows potential for applications in photodynamic therapy due to its properties like high singlet oxygen quantum yield (M. Pişkin et al., 2020).

Environmental and Biological Studies

  • Environmental Impact Studies : The diffusion of compounds including 2-hydroxy-4-methoxybenzophenone, a related chemical, in various polymers has been examined, providing insights into environmental interactions and behavior of such compounds (O. Cicchetti et al., 1968).

  • Analytical Methods in Biochemistry : Research has developed analytical methods for determining concentrations of 2-hydroxy-4-methoxybenzophenone and its metabolites in human serum, contributing to understanding its behavior in biological systems (Isuha Tarazona et al., 2013).

  • Understanding Photosynthesis and Herbicidal Action : Studies on 3,3'-dimethyl-4-methoxybenzophenone (NK-049) have provided insights into its effects on the biosynthesis of photosynthetic pigments in plants, potentially contributing to our understanding of herbicidal mechanisms (Yasuo Fujli et al., 2010).

  • Water Treatment : Novel adsorption resins functionalized with tertiary amine groups have been synthesized for the removal of benzophenone derivatives from water, demonstrating an environmentally friendly approach to water purification (Xia Zhou et al., 2018).

  • Endocrine Disrupting Effects and Reproductive Toxicity : Studies have reviewed the potential reproductive toxicity of benzophenone-3, a compound related to 2,4-Dimethyl-3'-methoxybenzophenone, in both humans and animals, addressing concerns about its endocrine-disrupting effects (M. Ghazipura et al., 2017).

properties

IUPAC Name

(2,4-dimethylphenyl)-(3-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-11-7-8-15(12(2)9-11)16(17)13-5-4-6-14(10-13)18-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJYHQFNLSZLLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC(=CC=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641478
Record name (2,4-Dimethylphenyl)(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl-3'-methoxybenzophenone

CAS RN

750633-70-6
Record name (2,4-Dimethylphenyl)(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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